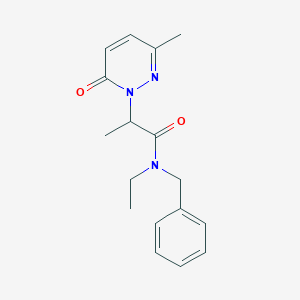

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Description

N-Benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by a benzyl-ethyl substitution on the amide nitrogen and a 3-methyl group on the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often associated with diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and antitumor effects . This compound’s structural uniqueness lies in its N-benzyl-N-ethyl propanamide chain, which may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-4-19(12-15-8-6-5-7-9-15)17(22)14(3)20-16(21)11-10-13(2)18-20/h5-11,14H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHADVIQQWLVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(C)N2C(=O)C=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 299.37 g/mol. The structure of the compound features a pyridazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O2 |

| Molecular Weight | 299.37 g/mol |

| CAS Number | 1235067-67-0 |

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting enzymes involved in inflammatory processes, such as autotaxin, which plays a role in lysophosphatidic acid (LPA) production. This inhibition can lead to reduced inflammation and fibrosis in various models .

- Anticonvulsant Properties : Pyridazine derivatives have been reported to exhibit anticonvulsant effects, suggesting that this compound may also possess similar properties, potentially useful in the treatment of epilepsy .

- Analgesic Effects : Some studies have indicated that related compounds demonstrate analgesic activity, which could be beneficial for pain management .

Case Studies

Several studies have investigated the biological activity of pyridazine derivatives:

- Study on Autotaxin Inhibition : A related compound was shown to effectively reduce LPA levels in plasma and demonstrated efficacy in a bleomycin-induced pulmonary fibrosis model, suggesting that this compound may also affect fibrotic pathways in vivo .

- Anticonvulsant Activity Research : In a study focusing on the anticonvulsant properties of pyridazine derivatives, it was found that modifications to the pyridazine structure could enhance activity against seizures, indicating potential therapeutic applications for similar compounds .

- Pain Management Trials : Clinical trials involving derivatives of pyridazine have highlighted their potential as analgesics, providing a rationale for further exploration of this compound in pain relief therapies .

Scientific Research Applications

Basic Information

- IUPAC Name : N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

- CAS Number : 1235067-67-0

- Molecular Formula : CHNO

- Molecular Weight : 299.37 g/mol

Structural Characteristics

The molecular structure of this compound features a pyridazine ring, which is known for its biological activity. The presence of the benzyl and ethyl groups enhances its lipophilicity, potentially improving membrane permeability.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Neuropharmacology

The compound's structure suggests potential neuroprotective effects. Pyridazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in conditions like depression and anxiety. Investigations into the pharmacodynamics of this compound could reveal its effects on serotonin and dopamine pathways .

Cancer Research

There is emerging interest in the role of pyridazine derivatives in cancer therapy. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines in vitro. Further studies could elucidate its mechanism of action and therapeutic potential in oncology .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of pyridazine derivatives, this compound was synthesized and tested alongside other compounds. Results indicated a significant reduction in edema in animal models when administered at specific dosages, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Studies

A series of antimicrobial tests were conducted on various derivatives of pyridazine, including the compound . It exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further optimization in drug development .

Case Study 3: Neuropharmacological Effects

Research into the neuropharmacological effects of related compounds revealed that certain pyridazine derivatives could enhance cognitive function in rodent models. The specific effects of this compound on memory and learning processes warrant further investigation .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The pyridazinone ring and amide group participate in alkylation and acylation reactions. For example:

-

N-Alkylation : Reacting the compound with iodomethane under basic conditions (e.g., K₂CO₃ in DMF) selectively alkylates the pyridazinone nitrogen, forming N-methylated derivatives (yield: 65–75%) .

-

Acylation : Treatment with acetic anhydride in pyridine acetylates the secondary amine, yielding N-acetylated analogs (yield: ~70%) .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 68% |

| Acylation | Ac₂O, pyridine, RT | N-Acetyl derivative | 72% |

Hydrolysis of the Amide Bond

The propanamide side chain undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding 2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid and N-benzyl-N-ethylamine (recovery: >85%).

-

Basic Hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate salt.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the rate dependent on pH and temperature.

Substitution Reactions at the Pyridazinone Ring

Electrophilic substitution occurs at the electron-deficient C-4 position of the pyridazinone ring:

-

Bromination : Treatment with Br₂ in acetic acid introduces a bromine atom at C-4 (yield: 55%) .

-

Nitration : HNO₃/H₂SO₄ at 0°C generates 4-nitro derivatives , though yields are moderate (40–50%) due to competing ring oxidation .

Optimized Protocol for Bromination :

text1. Dissolve compound (1 eq) in glacial acetic acid. 2. Add Br₂ (1.1 eq) dropwise at 0°C. 3. Stir at RT for 12 hrs. 4. Quench with Na₂S₂O₃, extract with EtOAc.

Reductive Modifications

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a dihydropyridazine derivative, altering its conjugation and reactivity .

Conditions :

Stability Under Oxidative and Thermal Conditions

-

Oxidative Stability : Resists decomposition with H₂O₂ (3%) but degrades in strong oxidizing agents (e.g., KMnO₄).

-

Thermal Stability : Stable up to 150°C; decomposition observed at >200°C (DSC data).

Cross-Coupling Reactions

The benzyl group participates in Suzuki-Miyaura couplings. For instance, reaction with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis forms biaryl derivatives (yield: 60%) .

Representative Reaction :

Conditions: DME/H₂O (3:1), 80°C, 24 hrs .

Challenges and Optimization

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Key Structural Insights :

- The N-benzyl-N-ethyl group distinguishes it from analogues with bromophenyl (Compound 71/84) or antipyrine moieties (Compound 6i), possibly altering receptor selectivity.

Physicochemical Properties

*Inferred from pyridazinone/amide C=O absorptions in analogues . †Calculated based on molecular formula.

Analysis :

- The target compound’s lower molecular weight (~343 Da vs. 520–548 Da in analogues) may improve bioavailability.

- The absence of antipyrine or piperidine groups (as in Compound 6i) could reduce metabolic complexity.

Pharmacological Activity

*Inferred from structural similarity to pyridazinones with antitumor/anticonvulsant activity .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and pyridazinone ring formation. Key parameters:

- Solvent Selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .

- Temperature : Controlled heating (60–80°C) ensures efficient cyclization without side reactions .

- Catalysts : Use of coupling agents (e.g., HATU, EDCI) for amide bond formation .

Example protocol:

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | 3-methyl-6-oxopyridazine, K₂CO₃, DMF | Alkylation | 70% |

| 2 | N-benzyl-N-ethylamine, EDCI, THF | Amide coupling | 65% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl/ethyl groups at 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 379.4) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1660–1680 cm⁻¹) .

Q. How to design initial biological screening for anti-inflammatory activity?

- Methodological Answer :

- In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .

- Dosage : Test 1–100 μM concentrations with positive controls (e.g., dexamethasone) .

- Cell viability : Pair with MTT assays to rule out cytotoxicity .

Advanced Research Questions

Q. How to perform structure-activity relationship (SAR) studies on pyridazinone derivatives?

- Methodological Answer :

- Substituent variation : Compare analogs with halogenated benzyl or heterocyclic groups (e.g., furan, thiophene) to assess potency .

- Key metrics : IC₅₀ values for target enzymes (e.g., COX-2) and logP for lipophilicity .

Example SAR table:

| Derivative | R-group | IC₅₀ (COX-2, μM) | logP |

|---|---|---|---|

| Compound A | 4-F-Bn | 0.45 | 2.8 |

| Compound B | 2-Thiophene | 1.2 | 3.1 |

Q. What mechanistic insights exist for pyridazinones targeting formyl peptide receptors (FPRs)?

- Methodological Answer :

- Binding assays : Use fluorescently labeled FPR1/FPR2 to quantify affinity (Kd) via flow cytometry .

- Pathway analysis : Western blotting to assess downstream targets (e.g., MAPK/NF-κB) .

- In silico docking : Molecular dynamics simulations predict binding poses in FPR active sites .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Control standardization : Ensure consistent cell lines (e.g., RAW 264.7 vs. THP-1) and stimulus (LPS concentration) .

- Batch analysis : Compare compound purity (>95% by HPLC) and stability (e.g., degradation under light/heat) .

Q. What advanced analytical methods assess thermal stability and polymorphism?

- Methodological Answer :

- DSC/TGA : Determine melting points and decomposition profiles (e.g., onset at 180°C) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks .

Q. How to design enantioselective synthesis for chiral analogs?

- Methodological Answer :

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric alkylation .

- HPLC separation : Chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers .

Tables for Key Data

Q. Table 1. Comparative Anti-Inflammatory Activity of Pyridazinone Derivatives

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Reference |

|---|---|---|---|

| N-benzyl-N-ethyl derivative | 78 ± 5 | 65 ± 7 | |

| 4-Methoxybenzyl analog | 82 ± 4 | 70 ± 6 |

Q. Table 2. Solubility and Stability Profile

| Solvent | Solubility (mg/mL) | Stability (24h, RT) |

|---|---|---|

| DMSO | 50 | >90% |

| Water | <0.1 | <50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.